

GSK805 dosage and administration for in vivo experiments

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GSK805: In Vivo Dosing and Administration Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

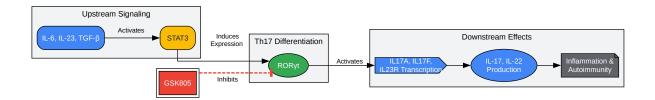
GSK805 is a potent, selective, orally bioavailable, and CNS penetrant inverse agonist of the Retinoid-related orphan receptor gamma t (RORyt).[1][2] RORyt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[3][4] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting RORyt, GSK805 effectively suppresses the Th17 transcriptional network, leading to reduced production of pro-inflammatory cytokines such as IL-17A and IL-22.[3][5] This makes GSK805 a valuable pharmacological tool for studying Th17-mediated biology and a potential therapeutic candidate for autoimmune disorders.[3] These application notes provide detailed protocols for the in vivo use of GSK805 in established preclinical models of autoimmunity.

Mechanism of Action: RORyt Inhibition

The differentiation of naïve CD4+ T cells into Th17 cells is driven by cytokines like IL-6, IL-23, and TGF-β.[6] This stimulation activates the transcription factor STAT3, which is crucial for inducing the expression of RORyt.[6] RORyt then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving the pro-inflammatory Th17 phenotype.[6][7]



GSK805 binds to the ligand-binding domain of RORyt, inhibiting its transcriptional activity and thereby blocking Th17 cell differentiation and effector function.[3][4]



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Caption: GSK805 inhibits the RORyt-driven Th17 signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Activity of GSK805

Parameter	Value	Cell Type / Assay	Reference
pIC50 (RORyt)	8.4	Cell-based nuclear receptor reporter assay	[1]
Effective Conc.	0.5 μΜ	Naïve CD4+ T cells (murine)	[3]
Effect	Inhibited IL-17 production comparably to 2.5 µM of TMP778	Th17 polarizing conditions	[3]

Table 2: Summary of GSK805 In Vivo Experiments



Animal Model	Dosage & Administration	Duration	Key Findings	Reference(s)
EAE (Multiple Sclerosis Model)	10 mg/kg, daily oral gavage	Prophylactic, from Day 0 for ~20-35 days	Significantly ameliorated disease severity.	[1][3][8]
EAE (Multiple Sclerosis Model)	30 mg/kg, oral gavage	Therapeutic, after disease induction	Reduced CNS- infiltrating IL-17 & IFNy producing T cells.	[1][3][8]
Colitis (II10-/-mice)	10 mg/kg, daily oral gavage	2 weeks (therapeutic)	Reduced frequency of colonic Th17 cells and histologic signs of inflammation.	[5]
Colitis (T-cell transfer)	10 mg/kg, daily oral gavage	2 weeks (therapeutic)	Reduced frequency of colonic Th17 cells and fecal lipocalin-2.	[5]
C. rodentium Infection	10 mg/kg, daily oral gavage	Started day -1, for duration of experiment	Reduced Th17 cells but preserved protective ILC3 responses.	[5]

Experimental Protocols General Guidelines for In Vivo Administration

1. Compound Preparation: **GSK805** is typically administered as a suspension. A common vehicle is corn oil.[5]



- Stock Solution: To ensure solubility, first prepare a concentrated stock solution of GSK805 in a suitable solvent like DMSO.
- Working Solution: For oral gavage, the DMSO stock can be diluted in corn oil.[5] Another described vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 [1] It is recommended to prepare the final working solution fresh on the day of use.[1]
- 2. Route of Administration:
- Oral Gavage (p.o.): This is the most frequently cited route of administration, demonstrating the compound's oral bioavailability.[3][5]

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the efficacy of **GSK805** in a preclinical model of multiple sclerosis.

Materials:

- C57BL/6 mice (female, 8-12 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- GSK805
- Vehicle (e.g., DMSO/Corn oil)

Procedure:

- EAE Induction:
 - On Day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[3]
 - Administer pertussis toxin intraperitoneally on Day 0 and Day 2 post-immunization.



- **GSK805** Administration (Prophylactic Regimen):
 - Starting on Day 0, administer GSK805 (10 mg/kg) or vehicle control daily via oral gavage.
 [3][8]
 - Continue daily administration for the duration of the study (e.g., 20-35 days).
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE starting around Day 7. Score on a scale of 0-5
 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).
- Endpoint Analysis (e.g., Day 14 or study conclusion):
 - For mechanistic studies, a higher dose (e.g., 30 mg/kg) can be used.[3]
 - Isolate mononuclear cells from the central nervous system (CNS).
 - Perform intracellular cytokine staining and flow cytometry to analyze the frequency of IL-17 and IFN-y producing T cells.[3]

Protocol 2: Chemically-Induced Colitis Model (DSS)

Objective: To evaluate the therapeutic potential of **GSK805** in a model of inflammatory bowel disease.

Materials:

- C57BL/6 mice (8-12 weeks old)
- Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
- GSK805
- Vehicle (DMSO/Corn oil)[5]

Procedure:

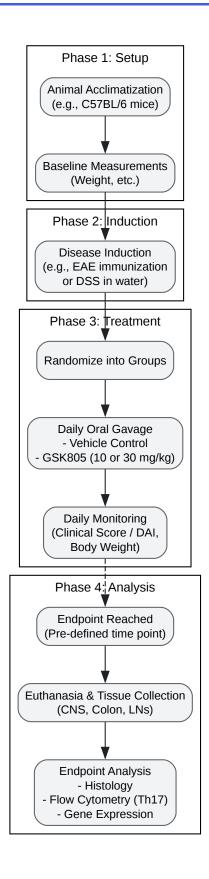
Colitis Induction:



- Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[9] Replace the DSS solution every 2-3 days.
- After the induction period, provide regular autoclaved drinking water.
- GSK805 Administration (Therapeutic Regimen):
 - Begin daily oral gavage of GSK805 (10 mg/kg) or vehicle control at the onset of clinical symptoms (e.g., weight loss, diarrhea) or after the DSS induction period.
 - Continue treatment for a defined period (e.g., 2 weeks).[5]
- Monitoring:
 - Record body weight, stool consistency, and presence of blood daily. Calculate a Disease Activity Index (DAI).
- Endpoint Analysis:
 - At the end of the study, sacrifice the mice.
 - Measure colon length as an indicator of inflammation.
 - Collect colon tissue for histological analysis (H&E staining) to score for inflammation, cellular infiltration, and tissue damage.[5][10]
 - Isolate lamina propria lymphocytes to analyze Th17 cell frequency by flow cytometry.

Experimental Workflow Visualization





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Caption: General workflow for in vivo efficacy studies with **GSK805**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORyt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Induction of colitis and its analyses Glycoscience Protocols (GlycoPODv2) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. T Cell-mediated Pathology in Two Models of Experimental Colitis Depends
 Predominantly on the Interleukin 12/Signal Transducer and Activator of Transcription (Stat)-4
 Pathway, but Is Not Conditional on Interferon γ Expression by T Cells PMC
 [pmc.ncbi.nlm.nih.gov]
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